![molecular formula C22H20N4O2S2 B2867587 N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 502553-59-5](/img/structure/B2867587.png)
N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a phenyl group, a thiophenyl group, and a triazole group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds consists of asymmetric units in orthorhombic and monoclinic crystal systems . The structures are often stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve reduction processes, particularly when synthesizing the compounds .Scientific Research Applications
Antimicrobial Agents
A study by Baviskar, Khadabadi, and Deore (2013) focused on the synthesis of a new series of compounds, including derivatives similar to the queried compound, for their antimicrobial activity. The synthesized compounds were tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Computational and Pharmacological Evaluation
Faheem (2018) conducted a study on 1,3,4-oxadiazole and pyrazole novel derivatives, similar to the queried compound, evaluating their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the multifaceted potential of such compounds in pharmacological contexts (Faheem, 2018).
Enzyme Inhibitory Activities
Virk et al. (2018) synthesized compounds structurally related to the queried molecule and evaluated their inhibition potential against various enzymes. The study aimed to understand the structure-activity relationship and the mode of binding of these compounds against enzymes, indicating their potential in enzyme inhibition research (Virk et al., 2018).
Synthesis of α,β-unsaturated N-methoxy-N-methylamides
Beney, Boumendjel, and Mariotte (1998) explored the synthesis of compounds including N-methoxy-N-methylamides, showcasing a methodological advancement in the synthesis of such chemical structures. This study contributes to the broader understanding of synthetic approaches in chemical research (Beney, Boumendjel, & Mariotte, 1998).
Anti-HIV Activity
Hamad et al. (2010) synthesized a series of compounds including derivatives of the queried compound and screened them for inhibitory activity against HIV. Their findings suggest potential applications of these compounds in antiviral therapy (Hamad et al., 2010).
Anticancer and Antimicrobial Activity
Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs, structurally similar to the queried compound, and tested them for their anticancer and antimicrobial activities. This highlights the potential application of these compounds in cancer treatment and infection control (Kumar et al., 2019).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-28-18-11-9-16(10-12-18)14-23-20(27)15-30-22-25-24-21(19-8-5-13-29-19)26(22)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPOXVPRSONXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

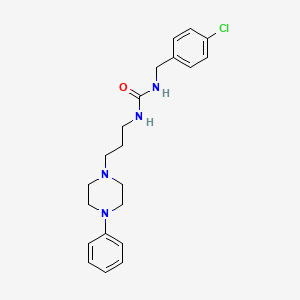
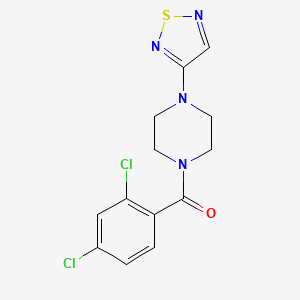

![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)
![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)
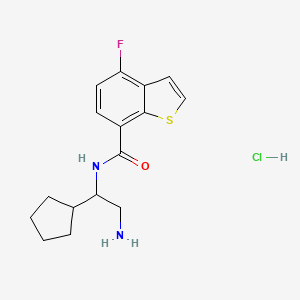
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

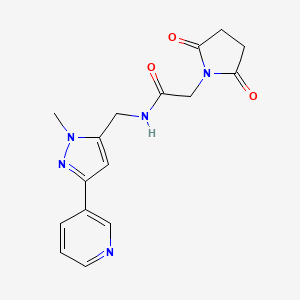
![5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2867519.png)

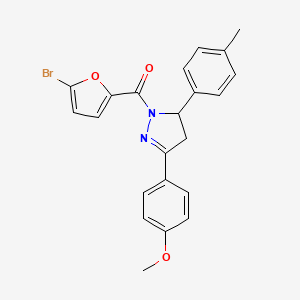
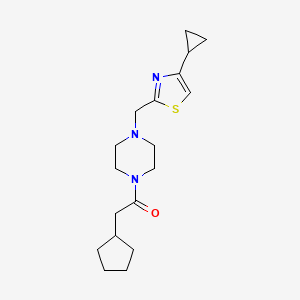
![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)